molecular formula C21H25F3N4O B2634574 4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775452-45-3

4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Numéro de catalogue B2634574
Numéro CAS: 1775452-45-3
Poids moléculaire: 406.453
Clé InChI: SWOBNXLVOJJAEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a chemical compound that is used in scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) theta isoform. PKC theta plays an important role in the immune system, and its inhibition has potential therapeutic applications in autoimmune diseases and cancer.

Applications De Recherche Scientifique

Metabolic Pathways of Flumatinib 4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide, known as flumatinib, is a novel antineoplastic tyrosine kinase inhibitor undergoing clinical trials for chronic myelogenous leukemia treatment. Its metabolism in humans involves several pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. The study found that flumatinib mainly exists in its parent form in human plasma, urine, and feces. Notably, electron-withdrawing groups in its structure, such as trifluoromethyl and pyridine, were observed to facilitate the amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine. This metabolic pathway suggests a distinct mechanism compared to similar drugs like imatinib (Gong et al., 2010).

Bioactivity and Structural Analyses The synthesis of structural analogs of tetrahydrofolic acid, including molecules with a benzoyl-L-glutamic acid component, was investigated for their potential in vitro biological activity. These compounds were substrates for mouse liver folylpolyglutamate synthetase, showing different affinities and activity rates. Notably, one of the compounds demonstrated moderate activity as an inhibitor of cultured tumor cell growth, suggesting potential therapeutic applications in cancer treatment (Rosowsky et al., 1994).

Pharmacokinetic Profiles and Potential Applications The study on the optimization of 3,5-disubstituted piperidine derivatives as renin inhibitors is notable for addressing the issue of low bioavailability in rats. The research focused on structural modifications to enhance pharmacokinetic profiles while retaining renin inhibitory activity. Among the novel compounds discovered, one showed significant plasma renin inhibition in cynomolgus monkeys, highlighting the potential of these derivatives in therapeutic applications (Tokuhara et al., 2018).

Propriétés

IUPAC Name

4-tert-butyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O/c1-20(2,3)15-6-4-14(5-7-15)19(29)27-16-8-10-28(11-9-16)18-12-17(21(22,23)24)25-13-26-18/h4-7,12-13,16H,8-11H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOBNXLVOJJAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.